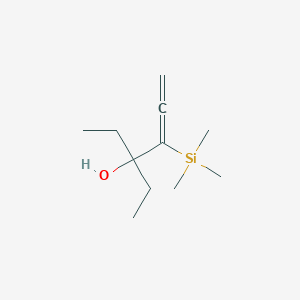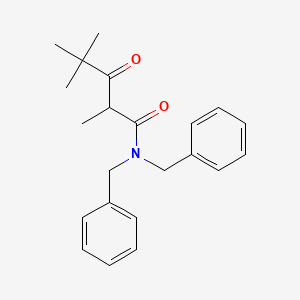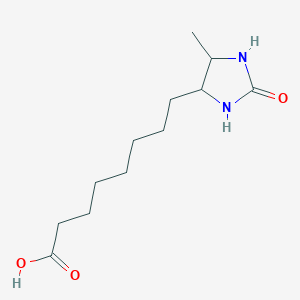![molecular formula C10H13ISi2 B14393190 Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane CAS No. 88137-62-6](/img/structure/B14393190.png)
Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane is an organosilicon compound characterized by the presence of ethynyl groups and a silyl group. This compound is notable for its unique structure, which includes both ethynyl and iodomethyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane typically involves the reaction of ethynyl compounds with iodomethyl(dimethyl)silyl reagents. One common method includes the reaction of ethynylmagnesium bromide with iodomethyl(dimethyl)silyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions
Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Addition Reactions: The ethynyl groups can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The compound can undergo polymerization reactions to form organosilicon polymers.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides are used in addition reactions.
Catalysts: Transition metal catalysts, such as palladium or platinum, are often employed to facilitate these reactions.
Major Products
Substitution Products: Compounds with various functional groups replacing the iodomethyl group.
Addition Products: Compounds with halogen or hydrogen atoms added to the ethynyl groups.
Polymers: Organosilicon polymers with unique properties, such as thermal stability and electrical conductivity.
科学的研究の応用
Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
作用機序
The mechanism of action of Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and iodomethyl groups. The ethynyl groups can undergo addition reactions, while the iodomethyl group can be substituted with other nucleophiles. These reactions enable the compound to form stable complexes and polymers with unique properties.
類似化合物との比較
Similar Compounds
Ethynylbenzene: Similar in having ethynyl groups but lacks the silyl and iodomethyl groups.
Iodomethyl(dimethyl)silylbenzene: Contains the iodomethyl and silyl groups but lacks the ethynyl groups.
Diethynylbenzene: Contains two ethynyl groups but lacks the silyl and iodomethyl groups.
Uniqueness
Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane is unique due to the combination of ethynyl, iodomethyl, and silyl groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and form complex polymers with desirable properties, making it valuable in both scientific research and industrial applications.
特性
CAS番号 |
88137-62-6 |
|---|---|
分子式 |
C10H13ISi2 |
分子量 |
316.28 g/mol |
IUPAC名 |
diethynyl-[2-[iodomethyl(dimethyl)silyl]ethynyl]-methylsilane |
InChI |
InChI=1S/C10H13ISi2/c1-6-13(5,7-2)9-8-12(3,4)10-11/h1-2H,10H2,3-5H3 |
InChIキー |
PKZKWKJPTAJOTB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CI)C#C[Si](C)(C#C)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Propyl 2-[(pyridin-4-yl)methylidene]hydrazine-1-carbodithioate](/img/structure/B14393133.png)


![5-(3,4-Difluorophenyl)-3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,2,4-triazine](/img/structure/B14393164.png)






